8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
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Description
8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C20H23N7O and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.19640838 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: Compounds within the diazaspiro[5.5]undecane class can be synthesized via intramolecular spirocyclization of 4-substituted pyridines, involving in situ activation of the pyridine ring and intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). This method provides a basis for constructing complex spirocyclic structures that may include the target compound.
- Chemical Modification for Enhanced Properties: The development of spirocyclic compounds often involves the exploration of various substitutions to optimize biological activity and solubility. For example, the modification of spiro compounds with specific functional groups can significantly impact their pharmacological profile (Jenkins et al., 2009).
Biological Activity and Therapeutic Applications
- Potential in Treating Chronic Diseases: A specific focus has been placed on the use of diazaspiro[5.5]undecane derivatives as antagonists for various receptors, suggesting potential applications in treating diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007). Moreover, certain derivatives have been identified as potent soluble epoxide hydrolase inhibitors, offering a novel approach for the treatment of chronic kidney diseases (Kato et al., 2014).
- Antihypertensive and Antibacterial Applications: Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has demonstrated significant antihypertensive effects in animal models, suggesting potential for development into cardiovascular drugs (Clark et al., 1983). Additionally, derivatives substituted at the 7-position with spiroamines have shown potent Gram-positive and Gram-negative antibacterial activity (Culbertson et al., 1990).
Properties
IUPAC Name |
8-(7H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c28-16-4-6-20(12-27(16)10-15-3-1-7-21-9-15)5-2-8-26(11-20)19-17-18(23-13-22-17)24-14-25-19/h1,3,7,9,13-14H,2,4-6,8,10-12H2,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKSSMQADFARAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CC3=CN=CC=C3)CN(C1)C4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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